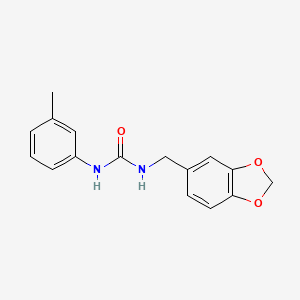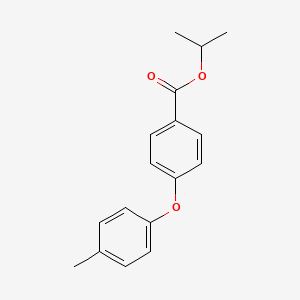
Propan-2-yl 4-(4-methylphenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 4-(4-methylphenoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a propan-2-yl group and a 4-(4-methylphenoxy) substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-methylphenoxy)benzoate typically involves the esterification of 4-(4-methylphenoxy)benzoic acid with propan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Propan-2-yl 4-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(4-methylphenoxy)benzoic acid and propan-2-ol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Hydrolysis: 4-(4-methylphenoxy)benzoic acid and propan-2-ol.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Propan-2-yl 4-(4-methylphenoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of Propan-2-yl 4-(4-methylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
相似化合物的比较
Similar Compounds
Propan-2-yl 4-hydroxybenzoate: Similar ester structure but with a hydroxy group instead of a methylphenoxy group.
Propan-2-yl 4-methoxybenzoate: Similar ester structure but with a methoxy group instead of a methylphenoxy group.
Propan-2-yl 4-chlorobenzoate: Similar ester structure but with a chloro group instead of a methylphenoxy group.
Uniqueness
Propan-2-yl 4-(4-methylphenoxy)benzoate is unique due to the presence of the 4-(4-methylphenoxy) substituent, which can impart distinct chemical and biological properties compared to other similar esters. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C17H18O3 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC 名称 |
propan-2-yl 4-(4-methylphenoxy)benzoate |
InChI |
InChI=1S/C17H18O3/c1-12(2)19-17(18)14-6-10-16(11-7-14)20-15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
InChI 键 |
GPEWXIRVKSTQOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


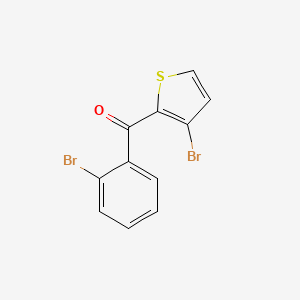

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
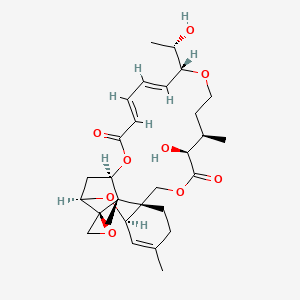
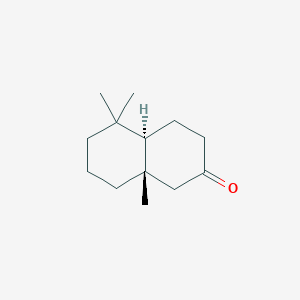
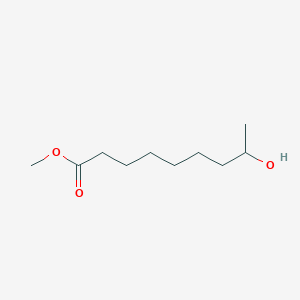
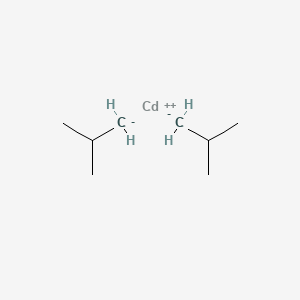
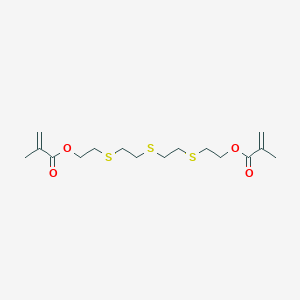
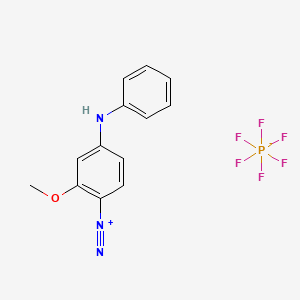
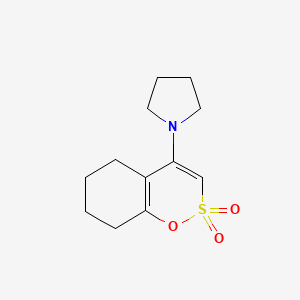
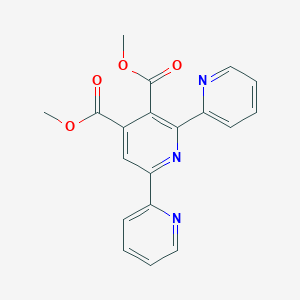
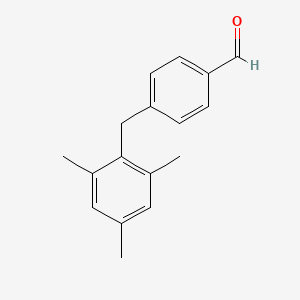
phosphanium bromide](/img/structure/B14138417.png)
